molecular formula C18H10Br2N2 B11649222 6',8'-Dibromo-2,3'-biquinoline

6',8'-Dibromo-2,3'-biquinoline

Cat. No.: B11649222
M. Wt: 414.1 g/mol
InChI Key: BYVRCDOUYJVDGE-UHFFFAOYSA-N
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Description

6’,8’-Dibromo-2,3’-biquinoline is a brominated derivative of biquinoline, a compound consisting of two quinoline units linked at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’,8’-Dibromo-2,3’-biquinoline typically involves the bromination of 2,3’-biquinoline. This can be achieved through the reaction of 2,3’-biquinoline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for 6’,8’-Dibromo-2,3’-biquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6’,8’-Dibromo-2,3’-biquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biquinolines, while coupling reactions can produce complex biquinoline derivatives with extended conjugation.

Scientific Research Applications

6’,8’-Dibromo-2,3’-biquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6’,8’-Dibromo-2,3’-biquinoline and its derivatives involves interactions with various molecular targets. These interactions can disrupt biological pathways, leading to the compound’s observed effects. For example, in antimicrobial applications, the compound may interfere with bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

  • 6’-Bromo-2,3’-biquinoline
  • 3’,4’-Dibromo-2,3’-biquinoline
  • 6,8-Dibromo-5,7-dihydroxyflavone

Comparison: 6’,8’-Dibromo-2,3’-biquinoline is unique due to its specific bromination pattern, which can influence its reactivity and biological activity. Compared to other brominated biquinolines, it may exhibit different electronic properties and steric effects, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C18H10Br2N2

Molecular Weight

414.1 g/mol

IUPAC Name

6,8-dibromo-3-quinolin-2-ylquinoline

InChI

InChI=1S/C18H10Br2N2/c19-14-8-12-7-13(10-21-18(12)15(20)9-14)17-6-5-11-3-1-2-4-16(11)22-17/h1-10H

InChI Key

BYVRCDOUYJVDGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC(=CC(=C4N=C3)Br)Br

Origin of Product

United States

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